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molecular formula C7H15N B8514373 2-Buten-1-amine, N,N,3-trimethyl- CAS No. 2588-79-6

2-Buten-1-amine, N,N,3-trimethyl-

Cat. No. B8514373
M. Wt: 113.20 g/mol
InChI Key: WFCAUNYFSHIYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03943114

Procedure details

A resin flask is cooled to 0° C. and 450 grams (8.5 moles) of acrylonitrile, 1020 grams (10 moles) of sulfuric acid and 37 grams of water are added. To this mixture are then added 475 grams (4.2 moles) of the 1-dimethylamino-3-methyl-2-butene prepared as described above, and 8.5 grams of 2,6-di-t-butyl-p-cresol. The mixture is stirred at 68° C. for about 1 hour and is then neutralized with about 30% sodium hydroxide. The organic layer is separated, diluted with 2050 ml. of methanol and neutralized with ammonia. An additional 1000 ml. of methanol is added and the solution is filtered. The methanol is stripped from the filtrate and the residue is distilled. There is obtained 400 grams (64.5% of the theoretical amount) of the desired N-(1,1-dimethyl-3-dimethylaminopropyl)acrylamide boiling at 75°-92° C./0.25-0.9 mm. The nitrogen analysis is 15.4%, as compared with a theoretical value of 15.2%.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
1020 g
Type
reactant
Reaction Step One
Name
Quantity
37 g
Type
solvent
Reaction Step One
Quantity
475 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].S(=O)(=O)(O)O.[CH3:10][N:11]([CH3:17])[CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15].C(C1C([OH:28])=C(C(C)(C)C)C=C(C)C=1)(C)(C)C.[OH-].[Na+]>O>[CH3:15][C:14]([NH:4][C:1](=[O:28])[CH:2]=[CH2:3])([CH3:16])[CH2:13][CH2:12][N:11]([CH3:17])[CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
1020 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
37 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
475 g
Type
reactant
Smiles
CN(CC=C(C)C)C
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 68° C. for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
ADDITION
Type
ADDITION
Details
diluted with 2050 ml
ADDITION
Type
ADDITION
Details
of methanol is added
FILTRATION
Type
FILTRATION
Details
the solution is filtered
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CCN(C)C)(C)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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